molecular formula C28H54N6O12 B1192591 DOTA-PEG5-amine HCl salt

DOTA-PEG5-amine HCl salt

Cat. No.: B1192591
M. Wt: 666.77
InChI Key: MALHBNFXIUVFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Chemical Identity

DOTA-PEG5-amine hydrochloride salt belongs to the class of macrocyclic PEGylated chelators , characterized by three distinct structural domains:

  • DOTA macrocycle : A 12-membered tetraazacyclododecane ring with four acetic acid side chains, providing eight coordination sites for metal ions.
  • PEG5 spacer : A pentameric ethylene oxide chain (-(CH₂CH₂O)₅-) that enhances aqueous solubility and reduces steric hindrance during conjugation.
  • Primary amine terminus : A reactive -NH₂ group for coupling to carboxylic acids, activated esters, or carbonyl-containing molecules.

The compound has the molecular formula $$ \text{C}{28}\text{H}{55}\text{ClN}{6}\text{O}{12} $$ and a molecular weight of 703.2 g/mol. Its IUPAC name is 2-[4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid hydrochloride.

Property Value
Molecular Formula $$ \text{C}{28}\text{H}{55}\text{ClN}{6}\text{O}{12} $$
Exact Mass 702.3566 Da
CAS Number Not publicly disclosed
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 17

Historical Development of Macrocyclic PEGylated Chelators

The evolution of DOTA-PEG5-amine hydrochloride salt reflects two key scientific advancements:

  • Macrocyclic chelators : Crown ethers and Curtis macrocycles pioneered in the 1960s demonstrated the "macrocyclic effect"—enhanced metal-binding stability due to preorganized donor atoms. DOTA, first synthesized in the 1980s, became the gold standard for radiometal chelation due to its high thermodynamic stability with lanthanides and actinides.
  • PEGylation technology : Frank Davis’s 1970s work on PEG-protein conjugates established PEG as a biocompatible polymer for improving pharmacokinetics. The integration of PEG spacers with DOTA in the 1990s enabled targeted delivery of radiometals while maintaining chelation efficiency.

Commercial production of DOTA-PEG derivatives began in the early 2000s, driven by demand for pretargeted radioimmunotherapy and magnetic resonance imaging (MRI) contrast agents.

Significance in Biomedical Research and Imaging

DOTA-PEG5-amine hydrochloride salt has three primary applications:

  • Radiopharmaceuticals : The DOTA moiety chelates diagnostic ($$ ^{68}\text{Ga}, ^{64}\text{Cu} $$) and therapeutic ($$ ^{177}\text{Lu}, ^{225}\text{Ac} $$) isotopes, enabling positron emission tomography (PET) and targeted alpha therapy.
  • Drug conjugates : The amine group facilitates conjugation to antibodies, peptides, or nanoparticles, creating targeted delivery systems for chemotherapeutics.
  • Multimodal imaging probes : PEG’s hydrophilicity allows the design of dual-modality agents (e.g., MRI/PET) with improved tumor retention.

A 2021 study demonstrated that DOTA-PEG-based trifunctional agents increased tumor-to-background ratios by 4.7-fold compared to non-PEGylated analogs.

Physicochemical Properties and Characteristics

Molecular Structure and Formula

The crystal structure comprises a DOTA headgroup connected via an amide bond to the PEG5-amine tail. Key structural features include:

  • Coordination geometry : The DOTA cage adopts a distorted square antiprismatic configuration when complexed with metals like $$ \text{Gd}^{3+} $$ or $$ \text{Lu}^{3+} $$.
  • PEG conformation : The ethylene oxide chain exists in a helical arrangement, contributing to a hydrodynamic radius of 1.8 nm.

Spectroscopic Properties

  • NMR : $$ ^1\text{H} $$ NMR (D₂O) shows characteristic peaks at δ 3.6–3.7 ppm (PEG methylene), δ 2.8–3.2 ppm (DOTA macrocycle), and δ 1.9 ppm (amide proton).
  • Mass spectrometry : ESI-MS exhibits a dominant [M+H]$$ ^+ $$ ion at m/z 703.2 and fragment ions corresponding to PEG decomposition (-44 Da increments).

Solubility Profile and Solution Behavior

Solvent Solubility (mg/mL)
Water >50
Dimethyl sulfoxide >100
Methanol 20–30

The PEG spacer confers solubility up to 100 mM in phosphate-buffered saline (pH 7.4). Dynamic light scattering reveals a monodisperse hydrodynamic diameter of 2.3 nm in aqueous solution.

Properties

Molecular Formula

C28H54N6O12

Molecular Weight

666.77

IUPAC Name

2,2',2''-(10-(20-amino-2-oxo-6,9,12,15,18-pentaoxa-3-azaicosyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

InChI

InChI=1S/C28H54N6O12/c29-1-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-2-30-25(35)21-31-3-5-32(22-26(36)37)7-9-34(24-28(40)41)10-8-33(6-4-31)23-27(38)39/h1-24,29H2,(H,30,35)(H,36,37)(H,38,39)(H,40,41)

InChI Key

MALHBNFXIUVFNS-UHFFFAOYSA-N

SMILES

NCCOCCOCCOCCOCCOCCNC(CN(CC1)CCN(CCN(CCN1CC(O)=O)CC(O)=O)CC(O)=O)=O

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DOTA-PEG5-amine HCl salt

Origin of Product

United States

Scientific Research Applications

Targeted Molecular Imaging

Overview : DOTA-PEG5-amine HCl salt is primarily utilized in the field of molecular imaging. The DOTA moiety can bind to various metal ions such as gallium, copper, or lutetium, which are used as contrast agents in imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Case Study : A study demonstrated the effectiveness of DOTA-conjugated agents in targeting specific receptors on cancer cells. By attaching DOTA-PEG5-amine to antibodies or ligands that bind to tumor markers, researchers achieved enhanced imaging clarity and specificity. The use of PEG improved the pharmacokinetics of these agents, leading to prolonged circulation times and reduced immunogenicity .

Metal Ion Imaging Technique Application
GalliumPETTumor localization
CopperSPECTInflammation imaging
LutetiumTargeted therapyRadiotherapy for cancer

Drug Delivery Systems

Overview : The incorporation of PEG in this compound enhances the solubility and stability of drug formulations. This property is crucial for developing effective drug delivery systems that can target specific tissues or cells.

Case Study : In an experimental setup, DOTA-PEG5-amine was conjugated with chemotherapeutic agents to create targeted drug delivery systems. These conjugates showed improved therapeutic efficacy against tumors by selectively delivering drugs to cancer cells while minimizing systemic toxicity. The PEG component facilitated better solubility in physiological conditions, allowing for more efficient cellular uptake .

Therapeutic Development

Overview : Beyond imaging, this compound plays a role in therapeutic applications, particularly in developing antibody-drug conjugates (ADCs). The ability to attach cytotoxic drugs to targeting antibodies via DOTA allows for precise treatment strategies.

Case Study : Research involving ADCs demonstrated that DOTA-PEG5-amine could effectively link antibodies to cytotoxic agents without compromising the antibody's targeting ability. This dual functionality led to enhanced anti-tumor activity while reducing off-target effects. Clinical trials indicated that patients receiving treatments based on this technology experienced improved outcomes compared to traditional therapies .

Bioconjugation Techniques

Overview : The amine group in this compound is reactive towards various functional groups, making it suitable for bioconjugation techniques such as click chemistry and amide bond formation.

Case Study : A study highlighted the successful use of DOTA-PEG5-amine in bioconjugation with folic acid for targeting folate receptors on cancer cells. This approach utilized azide–alkyne cycloaddition methods to create stable conjugates that exhibited high affinity for folate receptors, leading to effective cellular uptake and potential therapeutic benefits .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares DOTA-PEG5-amine HCl salt with structurally related compounds:

Compound PEG Length Molecular Weight (g/mol) Functional Group Key Applications Purity (%) References
DOTA-PEG5-amine HCl 5 units 666.8 -NH₂ Imaging, radiotherapy, ADCs 95–98
DOTA-PEG8-amine HCl 8 units 798.9 -NH₂ Enhanced solubility for large complexes 98
DOTA-PEG5-azide 5 units 692.8 -N₃ Click chemistry (e.g., with DBCO) 95
DOTA-PEG5-DBCO 5 units N/A -DBCO Bioorthogonal labeling 95+
DOTA-PEG3-azide 3 units N/A -N₃ Short-linker conjugates 95
Maleimide-DOTA N/A 526.6 Maleimide Thiol-based conjugation (e.g., antibodies) 95+
PEG Chain Length
  • Shorter PEG (e.g., PEG3) : Reduces steric bulk, suitable for small-molecule conjugates but offers lower solubility .
  • Longer PEG (e.g., PEG8) : Improves solubility and biocompatibility for large biomolecules (e.g., antibodies) but increases molecular weight .
  • DOTA-PEG5-amine HCl : Balances solubility and size, ideal for mid-sized therapeutic agents .
Functional Groups
  • Amine (-NH₂) : Enables conjugation to carboxylic acids (e.g., antibody Fc regions) .
  • Azide (-N₃) : Used in click chemistry with DBCO-modified molecules for precise labeling .
  • DBCO : Facilitates strain-promoted azide-alkyne cycloaddition (SPAAC) without catalysts .
Metal Chelation Efficiency
  • All DOTA derivatives exhibit strong binding to trivalent metals (e.g., ¹⁷⁷Lu, ⁶⁸Ga). However, PEG length impacts radiolabeling efficiency. For example, DOTA-PEG9 in ¹⁷⁷Lu-labeled H-Tet-PEG9-DOTA showed >95% radiochemical yield under optimized conditions .

Case Studies

Radiopharmaceutical Synthesis :

  • DOTA-PEG5-amine was conjugated to peptides (e.g., octreotide analogs) for ⁶⁸Ga PET imaging, achieving >90% labeling efficiency at pH 4 and 80°C .
  • In contrast, DOTA-PEG9 enabled higher-specific-activity ¹⁷⁷Lu labeling (500 MBq/nmol) for prostate cancer targeting .

Antibody-Drug Conjugates :

  • DOTA-PEG5-amine’s amine group was used to link MMAE (cytotoxic payload) to antibodies via NHS esters, with HPLC purification confirming >95% purity .

Preparation Methods

Tosylation of Diethylenetriamine and Diethanolamine

The foundational step involves tosylation of linear amines to activate intermediates for cyclization. In a representative protocol, Diethylenetriamine (0.1 mol) reacts with tosyl chloride (0.3 mol) in toluene under alkaline conditions (12% NaOH), yielding a tosylated intermediate with 86% efficiency. Parallel tosylation of diethanolamine (0.1 mol) in dichloromethane with tetrabutylammonium bromide as a phase-transfer catalyst produces a bis-tosylated derivative, essential for subsequent ring closure.

Table 1: Tosylation Reaction Parameters

ReactantSolventCatalystYield (%)
DiethylenetriamineTolueneNaOH86
DiethanolamineCH₂Cl₂TBAB90

Ring Closure Reaction

The tosylated intermediates undergo cyclization in anhydrous dimethylformamide (DMF) with sodium hydride, forming the 12-membered macrocyclic ring. This step is highly sensitive to oxygen and moisture, requiring inert conditions to achieve yields of 70–75%. Alternative methods using milder bases, such as potassium carbonate, have been explored but result in lower efficiency (50–60%).

Deprotection and Carboxymethylation

The macrocyclic intermediate is deprotected via hydrolysis in hydrochloric acid (6 M, reflux, 24 h), followed by carboxymethylation with chloroacetic acid under alkaline conditions (pH 9–10). This step introduces four carboxylic acid groups, yielding DOTA with a purity of >95% after recrystallization.

Conjugation with PEG5-amine

Activation of DOTA for PEGylation

DOTA is activated as an N-hydroxysuccinimide (NHS) ester to facilitate coupling with PEG5-amine. In a validated approach, DOTA (0.1 mol) reacts with NHS (0.4 mol) and dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane, producing DOTA-NHS ester with 80–85% yield.

Table 2: PEGylation Reaction Conditions

PEG5-amine (mol)Coupling AgentSolventTime (h)Yield (%)
0.12DOTA-NHSDMF2465
0.15EDC/HOBtWater1270

Optimization of Coupling Efficiency

Solid-phase synthesis on Wang resin has been employed to improve coupling efficiency, achieving 19% yield for γ-conjugated DOTA-PEG5-amine and 5% for α-conjugated variants. The low yields highlight challenges in steric hindrance and side reactions, necessitating iterative HPLC purification (C18 column, 0.1% TFA/MeCN gradient).

Formation of HCl Salt

The final step involves converting the free base to the hydrochloride salt. The crude DOTA-PEG5-amine is dissolved in water, acidified with concentrated HCl (pH 2–3), and lyophilized to yield the HCl salt. Cation-exchange chromatography (Dowex 50WX8, H⁺ form) is critical for removing residual metal ions and unreacted PEG, ensuring >98% purity.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (C18 column, 0.1% TFA/MeCN) confirms purity, with retention times matching reference standards. Semi-preparative HPLC isolates the target compound, yielding a molar activity (Am) of 50–70 GBq/µmol for radiopharmaceutical applications.

Table 3: HPLC Parameters for Purification

ColumnEluentFlow Rate (mL/min)Detection
Luna C18(2) 100Å0.1% TFA/MeCN gradient2.0UV (254 nm)

Spectroscopic Characterization

  • ¹H NMR (600 MHz, D₂O): Peaks at δ 3.68–3.38 (PEG backbone), δ 4.58 (DOTA-CH₂), and δ 7.69 (aromatic protons from residual protecting groups).

  • Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 956.3 (calculated for C₃₂H₅₈N₆O₁₄).

Industrial-Scale Synthesis

Suppliers such as BroadPharm and Jilin Chinese Academy of Sciences-yanshen Technology utilize automated synthesis platforms for scale-up, producing batches of 5–10 mg with prices ranging from $680–$995 per 5 mg . Key challenges include maintaining sterility during PEGylation and minimizing endotoxin contamination for in vivo applications.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing DOTA-PEG5-amine HCl salt in radiopharmaceutical applications?

  • Methodology : Synthesis involves conjugating the DOTA macrocycle to PEG5-amine via amide bonds. Post-synthesis, purity should be assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirmed via mass spectrometry (ESI-MS) for molecular weight verification (~666.8 g/mol) . Chelation efficiency with metals (e.g., Ga³+, Cu²+) can be quantified using inductively coupled plasma mass spectrometry (ICP-MS) to measure unbound metal ions after centrifugation .
  • Key Parameters : Monitor reaction pH (optimal range: 6.5–7.5) and temperature (20–25°C) to prevent PEG chain degradation. Solubility in aqueous buffers (e.g., PBS) must be validated via dynamic light scattering (DLS) to confirm absence of aggregates .

Q. How does the PEG5 spacer influence the pharmacokinetics and targeting efficiency of DOTA-PEG5-amine-based probes?

  • Methodology : Compare in vivo biodistribution of DOTA-PEG5-amine conjugates with shorter/longer PEG variants (e.g., PEG3 or PEG8) using radiolabeled analogs (e.g., ⁶⁸Ga or ⁶⁴Cu) in murine models. Quantitative gamma counting of organs (e.g., liver, kidneys) at timed intervals (1, 4, 24 h) reveals PEG5’s role in reducing non-specific uptake .
  • Data Interpretation : Longer PEG chains (e.g., PEG8) may enhance circulation time but reduce cellular uptake due to steric hindrance, whereas PEG5 balances solubility and target binding .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported chelation efficiencies of DOTA-PEG5-amine with transition metals?

  • Contradiction Analysis : Discrepancies in Ga³+ chelation yields (e.g., 70% vs. 90%) may arise from varying incubation times (30–60 min) or pH (5.5–7.4). Systematic studies using standardized conditions (e.g., 37°C, pH 6.8, 45 min) are critical .
  • Methodology : Employ competition assays with EDTA to quantify metal-binding stability. Use X-ray crystallography or NMR to resolve coordination geometry differences impacting efficiency .

Q. How can researchers optimize DOTA-PEG5-amine conjugation to biomolecules (e.g., antibodies) while minimizing side reactions?

  • Optimization Strategy : Use a molar excess of DOTA-PEG5-amine (5:1 ratio) relative to biomolecule lysine residues. Quench unreacted NHS esters with glycine post-conjugation. Validate via size-exclusion chromatography (SEC) to separate conjugated vs. free DOTA-PEG5-amine .
  • Advanced Techniques : Site-specific conjugation (e.g., using engineered cysteine residues) reduces heterogeneity. Analyze conjugates via MALDI-TOF to confirm stoichiometry .

Q. What are the implications of DOTA-PEG5-amine’s hydration behavior on its stability in aqueous formulations?

  • Hydration Studies : Refer to hydration number (h) measurements via isothermal titration calorimetry (ITC). PEG5 increases h by ~12% compared to non-PEGylated DOTA, enhancing solubility but potentially accelerating hydrolysis in acidic buffers .
  • Formulation Design : Lyophilization with cryoprotectants (e.g., trehalose) improves long-term stability. Monitor hydrolytic degradation via LC-MS over 4 weeks at 4°C and -20°C .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in this compound purity?

  • Quality Control : Require suppliers to provide HPLC traces (λ = 220 nm) and ¹H NMR data (D₂O, δ 3.6–3.8 ppm for PEG protons). Internal validation via elemental analysis ensures consistent N/C/O ratios .
  • Troubleshooting : If chelation yields drop unexpectedly, test for trace contaminants (e.g., free amines) using TNBS assay .

Q. What statistical approaches are recommended for analyzing dose-response relationships in DOTA-PEG5-amine-based therapeutic studies?

  • Data Analysis : Fit dose-response curves (e.g., tumor growth inhibition) using nonlinear regression (four-parameter logistic model). Report IC₅₀ values with 95% confidence intervals. Use ANOVA for multi-group comparisons (e.g., PEG5 vs. PEG3 conjugates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DOTA-PEG5-amine HCl salt
Reactant of Route 2
Reactant of Route 2
DOTA-PEG5-amine HCl salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.